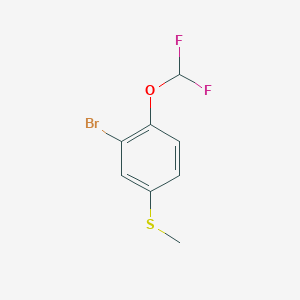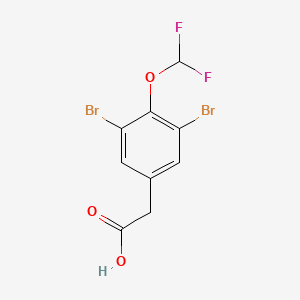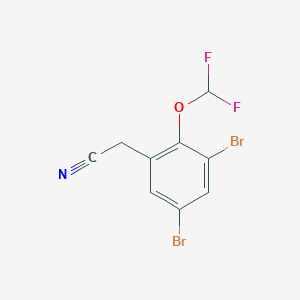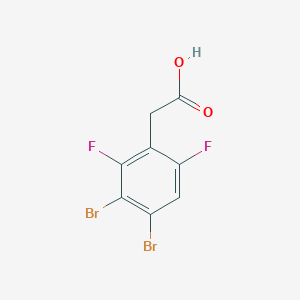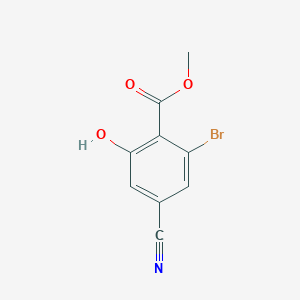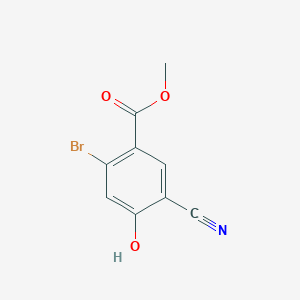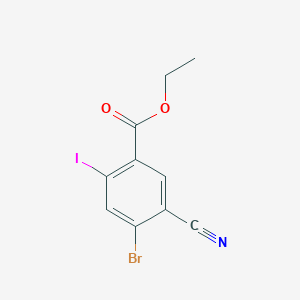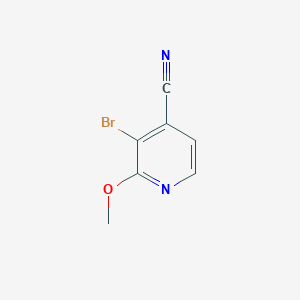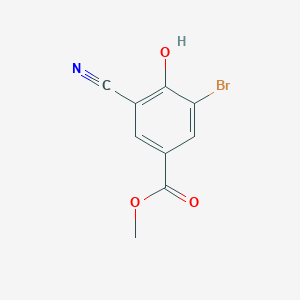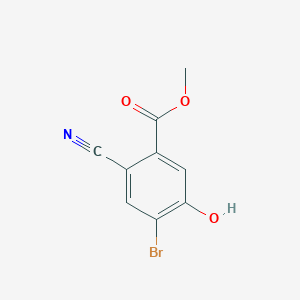![molecular formula C20H29BO6 B1412634 Éster metílico del ácido 3-(tetrahidropiran-4-ilmetoximetil)-5-(4,4,5,5-tetrametil-[1,3,2]dioxaborolan-2-il)-benzoico CAS No. 1948233-84-8](/img/structure/B1412634.png)
Éster metílico del ácido 3-(tetrahidropiran-4-ilmetoximetil)-5-(4,4,5,5-tetrametil-[1,3,2]dioxaborolan-2-il)-benzoico
Descripción general
Descripción
3-(Tetrahydropyran-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester is a useful research compound. Its molecular formula is C20H29BO6 and its molecular weight is 376.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Tetrahydropyran-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Tetrahydropyran-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fotocatálisis
Los compuestos de dioxaborolano se han estudiado por su posible uso en fotocatálisis. Por ejemplo, se ha explorado la vía de reacción y los mecanismos del isopropoxi tetrametil dioxaborolano en dióxido de titanio (TiO2) para comprender su papel en la modificación del TiO2 para mejorar la actividad fotocatalítica .
Celdas solares sensibilizadas por colorante (DSSC)
Estos compuestos también se utilizan en la síntesis de colorantes funcionales para DSSC. El acoplamiento de Suzuki de tienil dioxaborolano con haluros donadores es un paso en la producción de sensibilizadores para aplicaciones DSSC .
Geles fotopolimerizables curables
Se ha realizado investigación sobre la síntesis de ésteres bórico que contienen ditiol como 2,2′-(1,4-Fenileno)-bis[4-mercaptan-1,3,2-dioxaborolano] (BDB), que se utilizan en ionogeles fotopolimerizables con propiedades curables .
Propiedades
IUPAC Name |
methyl 3-(oxan-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29BO6/c1-19(2)20(3,4)27-21(26-19)16-10-15(18(22)23-5)11-17(12-16)25-13-14-6-8-24-9-7-14/h10-12,14H,6-9,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEUKXIQVMOXFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CCOCC3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


